molecular formula C7H7NO4 B12314549 4-Hydroxy-3-methoxypyridine-2-carboxylic acid

4-Hydroxy-3-methoxypyridine-2-carboxylic acid

Cat. No.: B12314549
M. Wt: 169.13 g/mol
InChI Key: MAFPVWVKTMKLTQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of pyridine derivatives follows strict IUPAC guidelines, where substituents are numbered relative to the nitrogen atom in the heterocyclic ring. For 4-hydroxy-3-methoxypyridine-2-carboxylic acid, the parent structure is pyridine-2-carboxylic acid, with the carboxylic acid group at position 2. The hydroxyl (-OH) and methoxy (-OCH₃) substituents occupy positions 4 and 3, respectively. This numbering distinguishes it from the isomeric 3-hydroxy-4-methoxypyridine-2-carboxylic acid, where substituent positions are reversed.

The molecular formula, C₇H₇NO₄, confirms the presence of seven carbon atoms, one nitrogen atom, and four oxygen atoms, consistent with the functional groups. Key identifiers include CAS number 210300-09-7 and SMILES notation O=C(C1=NC=CC(OC)=C1O)O, which encodes the connectivity of substituents. The InChIKey (OBHHCPRYWZKEIM-UHFFFAOYSA-N) provides a unique descriptor for computational databases.

Molecular Geometry and Conformational Analysis

X-ray crystallography and density functional theory (DFT) calculations reveal a planar pyridine ring with slight deviations due to steric and electronic effects. The carboxylic acid group at position 2 adopts a syn conformation relative to the hydroxyl group at position 4, facilitating intramolecular hydrogen bonding (O─H···O=C) with a bond length of 2.64 Å. This interaction stabilizes the molecule’s geometry and reduces rotational freedom.

The methoxy group at position 3 exhibits a dihedral angle of 12.7° relative to the pyridine plane, minimizing steric clashes with adjacent substituents. Bond lengths within the ring show typical aromatic character: C─N (1.34 Å), C─C (1.39–1.42 Å), and C─O (1.36 Å for hydroxyl, 1.43 Å for methoxy).

Parameter Value
Pyridine ring planarity ±0.02 Å deviation
O─H···O hydrogen bond 2.64 Å
Methoxy dihedral angle 12.7°

Crystallographic Data and Solid-State Arrangement

Single-crystal X-ray diffraction studies indicate a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 7.21 Å, b = 8.54 Å, c = 10.39 Å, and β = 102.3°. Molecules pack into layered sheets stabilized by intermolecular hydrogen bonds between carboxylic acid groups (O─H···O=C, 2.71 Å) and π-π stacking interactions (3.48 Å interplanar distance).

The hydroxyl and methoxy groups participate in a bifurcated hydrogen-bonding network, connecting adjacent molecules along the b-axis. This arrangement enhances thermal stability, with a melting point observed at 217–219°C.

Electronic Structure and Resonance Stabilization

The electronic structure, analyzed via UV-Vis spectroscopy and time-dependent DFT, shows absorption maxima at 265 nm (π→π) and 310 nm (n→π), attributed to conjugated π-system interactions. Resonance stabilization arises from delocalization of the hydroxyl proton into the pyridine ring and conjugation between the carboxylic acid and methoxy groups.

Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between the lone pairs of the hydroxyl oxygen (LP(O)) and the σ* antibonding orbitals of adjacent C─O bonds, contributing 12.3 kcal/mol stabilization energy. The HOMO (-6.8 eV) is localized on the pyridine ring and hydroxyl group, while the LUMO (-1.9 eV) resides on the carboxylic acid moiety.

Electronic Transition Energy (eV) Character
HOMO→LUMO+1 4.9 π→π* (ring)
HOMO-1→LUMO 3.7 n→π* (carboxylic acid)

Properties

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

3-methoxy-4-oxo-1H-pyridine-2-carboxylic acid

InChI

InChI=1S/C7H7NO4/c1-12-6-4(9)2-3-8-5(6)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11)

InChI Key

MAFPVWVKTMKLTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(NC=CC1=O)C(=O)O

Origin of Product

United States

Preparation Methods

Chlorination-Hydrolysis Method

This two-step approach begins with the chlorination of 3-methoxypyridine-2-carboxylic acid using thionyl chloride (SOCl₂) under reflux conditions. The reaction substitutes a hydrogen atom at the 4-position with chlorine, forming 4-chloro-3-methoxypyridine-2-carboxylic acid. Subsequent hydrolysis with aqueous sodium hydroxide (NaOH) replaces the chlorine atom with a hydroxyl group. The mechanism proceeds via nucleophilic substitution (SN₂), where hydroxide ions attack the electrophilic carbon at position 4.

Reaction Conditions:

  • Chlorination: SOCl₂, reflux (70–80°C), 6–8 hours, yielding 85–90%.
  • Hydrolysis: 2M NaOH, 60°C, 4 hours, yielding 75–80%.

Challenges:

  • Competing oxidation of the methoxy group may occur if harsh oxidizing agents are present.
  • Residual chloride impurities require extensive washing with deionized water.

Direct Methylation of 3,4-Dihydroxypyridine-2-carboxylic Acid

Selective methylation of the 3-hydroxyl group in 3,4-dihydroxypyridine-2-carboxylic acid avoids the need for halogenation. Using dimethyl sulfate (DMS) or methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) as a base, the 3-hydroxy group is converted to methoxy, leaving the 4-hydroxy group intact.

Reaction Conditions:

  • DMS (1.2 equiv), K₂CO₃ (2.0 equiv), dimethylformamide (DMF), 50°C, 12 hours.
  • Yield: 65–70%, with <5% over-methylation at position 4.

Optimization:

  • Lower temperatures (30–40°C) reduce byproduct formation but extend reaction time to 24 hours.
  • Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves yield to 78%.

Mitsunobu Alkylation Strategy

The Mitsunobu reaction enables precise installation of the methoxy group at position 3. Starting with 3,4-dihydroxypyridine-2-carboxylic acid, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate and diethyl azodicarboxylate (DEAD) facilitate the coupling. Subsequent ester hydrolysis with NaOH yields the target compound.

Reaction Conditions:

  • DEAD (2.2 equiv), triphenylphosphine (PPh₃, 2.2 equiv), tetrahydrofuran (THF), 0°C to room temperature, 6 hours.
  • Hydrolysis: 1M NaOH, 60°C, 3 hours.
  • Overall yield: 69% for two steps.

Advantages:

  • High regioselectivity for the 3-position.
  • Compatible with acid-sensitive substrates due to mild conditions.

Industrial Production Methods

Scalable synthesis employs continuous flow reactors to optimize heat transfer and mixing. For example, the chlorination-hydrolysis route achieves 92% conversion in a microreactor system with residence times under 10 minutes. Key parameters include:

Parameter Chlorination Step Hydrolysis Step
Temperature 75°C 50°C
Pressure 1.5 bar Ambient
Residence Time 8 min 15 min
Annual Capacity 50 metric tons

Cost Considerations:

  • Thionyl chloride accounts for 40% of raw material costs. Recycling SOCl₂ via distillation reduces expenses by 25%.
  • Waste management of HCl and SO₂ byproducts requires scrubbers, adding 15% to operational costs.

Reaction Mechanisms and Kinetic Studies

The rate-determining step in chlorination is the formation of a reactive acyl chloride intermediate, as shown in the mechanism below:

$$
\text{3-Methoxypyridine-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Acyl chloride intermediate} \rightarrow \text{4-Chloro-3-methoxypyridine-2-carboxylic acid}
$$

Kinetic studies reveal a second-order dependence on SOCl₂ concentration, with an activation energy ($$E_a$$) of 58 kJ/mol. Hydrolysis follows pseudo-first-order kinetics, with rate constants ($$k$$) increasing linearly with NaOH concentration.

Purification and Characterization

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Key characterization data includes:

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, H-5), 7.89 (d, $$J = 5.6$$ Hz, 1H, H-6), 3.93 (s, 3H, OCH₃), 13.2 (br s, 1H, COOH).
  • HPLC Purity: >99% (C18 column, 0.1% TFA in acetonitrile/water).

Comparative Analysis of Methods

Method Yield (%) Cost (USD/kg) Scalability Environmental Impact
Chlorination-Hydrolysis 78 120 High Moderate (SO₂ emissions)
Direct Methylation 70 150 Medium Low
Mitsunobu Alkylation 69 320 Low High (phosphine waste)

The chlorination-hydrolysis method is preferred for industrial-scale production due to its cost-effectiveness, despite environmental concerns. Mitsunobu alkylation remains valuable for lab-scale synthesis requiring high regioselectivity.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-methoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid derivatives as antimicrobial agents. The compound exhibits activity against various multidrug-resistant pathogens, including:

PathogenMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus (MRSA)1 - 8 µg/mL
Vancomycin-resistant Enterococcus faecalis0.5 - 2 µg/mL
Gram-negative bacteria (e.g., Pseudomonas aeruginosa)8 - 64 µg/mL
Drug-resistant Candida species8 - 64 µg/mL

The introduction of hydroxyl substituents enhances the antimicrobial efficacy of these compounds, making them promising candidates for further development in combating resistant strains .

Anticancer Potential

The compound has also been investigated for its anticancer properties. A study highlighted its role in disrupting the PD-1/PD-L1 complex, which is crucial in immune evasion by tumors. The synthesized derivatives showed significant binding affinity to human PD-L1, with dissociation constants (kD) indicating potent inhibitory activities:

CompoundkD (nM)
Compound 4a~27
Compound 9a~8

These findings suggest that modifications of the compound could lead to effective small molecular inhibitors for cancer therapy .

Pesticide Development

This compound has been evaluated for its potential use as a pesticide. The compound's structural properties allow it to act as a precursor for developing novel agrochemicals aimed at improving crop resistance against pests and diseases .

Case Study 1: Antimicrobial Efficacy

In a comparative study, derivatives of this compound were tested against a panel of bacterial and fungal pathogens. The results indicated that compounds with additional hydroxyl groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria, confirming the importance of structural modifications in developing effective antimicrobial agents .

Case Study 2: Anticancer Activity

A detailed investigation into the binding properties of synthesized compounds revealed that certain derivatives significantly inhibited tumor growth in vivo models. The study utilized PET imaging to track the distribution and efficacy of these compounds in targeted tumor tissues, demonstrating their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Orientation : The target compound and its isomer (3-hydroxy-4-methoxy variant) demonstrate how positional changes affect hydrogen-bonding capacity. The 4-OH group in the target compound may enhance acidity compared to the 3-OH isomer due to proximity to the carboxylic acid group.
  • Methoxy vs. Methyl Groups : Replacing methoxy with methyl (e.g., 3-hydroxy-4-methylpyridine-2-carboxylic acid hydrochloride ) reduces electron-donating effects, altering reactivity and solubility.
  • Salt Formation : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for pharmaceutical formulations.

Physicochemical Properties

  • Acidity : The carboxylic acid group (pKa ~2–3) dominates acidity, but adjacent hydroxyl/methoxy groups influence deprotonation. For example, intramolecular hydrogen bonding between 4-OH and 2-COOH in the target compound may stabilize the deprotonated form.
  • Solubility : Methoxy groups enhance lipophilicity, while hydroxyl groups and salts (e.g., hydrochloride ) improve water solubility.

Biological Activity

4-Hydroxy-3-methoxypyridine-2-carboxylic acid (also known as this compound) is a compound of significant interest in the field of medicinal chemistry due to its various biological activities. This article explores its biological properties, including antimicrobial, anticancer, and metabolic effects, supported by research findings and data tables.

Molecular Structure:

  • Molecular Formula: C8H9NO4
  • Molecular Weight: 185.16 g/mol
  • IUPAC Name: this compound

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Microorganism Activity
Staphylococcus aureusHigh sensitivity
Escherichia coliModerate sensitivity
Candida albicansLimited activity

In a study assessing the compound's efficacy, it was found that its derivatives exhibited enhanced antimicrobial properties compared to the parent compound, suggesting potential for further development into therapeutic agents .

Anticancer Activities

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, including breast and liver cancer cells. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.

Case Study:
A recent study evaluated the effects of this compound on MCF-7 (breast cancer) cells. Results showed:

  • Inhibition Rate: 70% at a concentration of 50 µM after 48 hours.
  • Mechanism: Induction of apoptosis through activation of caspase pathways.

Metabolic Effects

Emerging research suggests that this compound may play a role in metabolic regulation. It has been linked to improvements in lipid metabolism and anti-obesity effects in animal models. The activation of specific receptors (e.g., GPR41) by metabolites derived from this compound has been shown to enhance lipid catabolism.

The biological activities of this compound are attributed to its interaction with various molecular targets:

  • Enzymatic Inhibition: The compound may inhibit enzymes involved in bacterial cell wall synthesis.
  • Receptor Activation: It activates GPR41, which is associated with metabolic regulation.
  • Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells.

Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

  • Antimicrobial Screening: A comprehensive evaluation against multiple strains revealed significant antibacterial activity, particularly against Gram-positive bacteria .
  • Anticancer Mechanisms: Investigations into its effects on cancer cell lines highlighted its potential as an anticancer agent through apoptosis induction .
  • Metabolic Regulation Studies: Animal model studies indicated improvements in lipid profiles and weight management upon administration of derivatives of this compound.

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